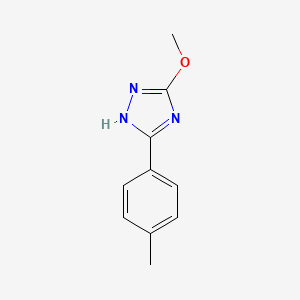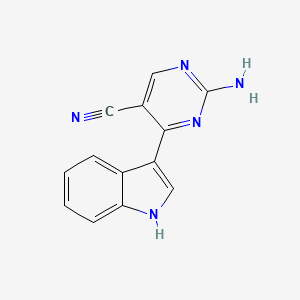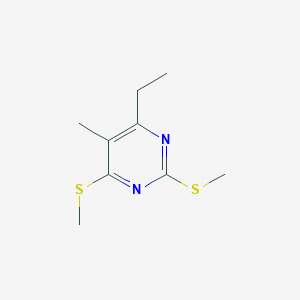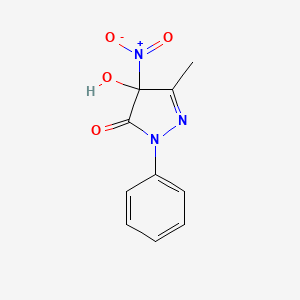![molecular formula C14H16N4S B15213872 N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C14H16N4S This compound is known for its unique structure, which includes a quinoline ring, a hydrazinecarbothioamide group, and a dimethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylquinoline with N,N-dimethylhydrazinecarbothioamide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes and can result in cell death, making the compound a potential anticancer agent.
相似化合物的比较
Similar Compounds
N-(2,2-Dimethyl-1-(quinolin-2-yl)propylidene)arylamines: These compounds have similar structures but differ in the substituents on the quinoline ring.
2-(1-Aryliminoethyl)pyridines: These compounds have a pyridine ring instead of a quinoline ring.
8-(1-Aryliminoethyl)-5,6,7-trihydroquinolines: These compounds have additional substituents on the quinoline ring.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline ring enhances its ability to interact with DNA, while the hydrazinecarbothioamide group provides additional sites for covalent bonding with proteins.
属性
分子式 |
C14H16N4S |
|---|---|
分子量 |
272.37 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10+ |
InChI 键 |
LENVRRNFONGUIE-MHWRWJLKSA-N |
手性 SMILES |
C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

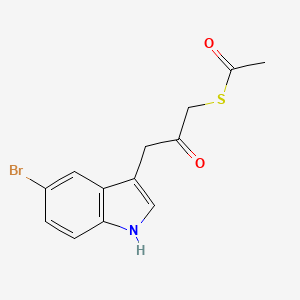


![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
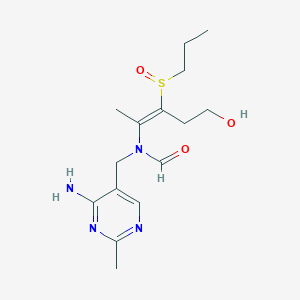
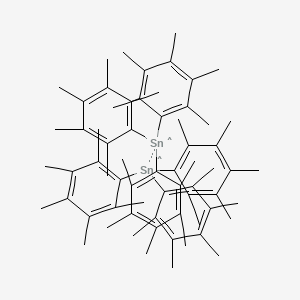
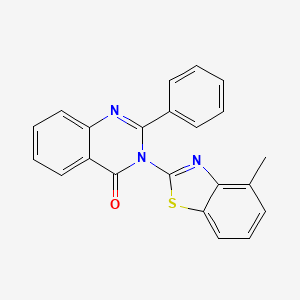
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
